1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(diaminomethylidene)-4-methylpiperazine-1-carboximidamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N6.2ClH/c1-12-2-4-13(5-3-12)7(10)11-6(8)9;;/h2-5H2,1H3,(H5,8,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYSUWVNNKZHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=N)N=C(N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride typically involves the reaction of 4-methylpiperazine with cyanamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The general reaction scheme can be summarized as follows:
Formation of Intermediate:
Formation of Final Product:
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The guanidine moiety and piperazine nitrogen atoms participate in nucleophilic substitutions:
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Alkylation : Reacts with alkyl halides (e.g., 7-phenoxyheptyl bromide) to form N-alkylated derivatives. For example, N-alkylation of related piperazine-guanidine compounds yields products like 2b.3 with 70–85% yields under basic conditions (K₂CO₃, acetonitrile) .
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Acylation : Reacts with acid chlorides (e.g., 4-(trifluoromethyl)benzoyl chloride) in the presence of triethylamine to form amides. Yields range from 65% to 90% depending on steric hindrance .
Condensation Reactions
The guanidine group acts as a building block in heterocycle formation:
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Pyrimidine Synthesis : Reacts with enones (e.g., ethyl 3-oxo-3-phenylpropanoate) in Biginelli reactions to form 2-aminopyrimidines. Yields average 42–76% under microwave-assisted conditions (160°C, trifluoroethanol) .
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Fused Heterocycles : Condenses with 1,1,3,3-tetramethoxypropane to form pyrimido[1,2-a]pyrimidines. Reactions proceed in 64% yield under similar microwave conditions .
Conjugation via Native Chemical Ligation (NCL)
The compound’s primary amine and thiol-compatible groups enable site-specific conjugation:
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Thioester Coupling : Reacts with MES thioester derivatives (e.g., AAZTA-C4-CO-MES) to form stable amide bonds. Conversion rates exceed 95% in phosphate buffer (pH 7.0, 25°C) .
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Maleimide Addition : The free thiol group (after deprotection) undergoes thiol-maleimide click chemistry. Conjugation with cyanine 5.5-maleimide proceeds quantitatively within 1 hour .
Salt Formation and Deprotection
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Hydrochloride Salt Formation : The parent compound (CID 10285845) reacts with HCl in methanol to form the dihydrochloride salt, isolated in >95% purity .
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Boc Deprotection : tert-butoxycarbonyl (Boc)-protected intermediates are deprotected using TFA/water (9:1), achieving 70–85% yields .
Coordination Chemistry
The compound’s guanidine and piperazine groups enable metal chelation:
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Fe(III) Binding : Forms stable complexes with Fe(III), as evidenced by LC-MS shifts (+53 Da) .
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AAZTA Conjugation : Serves as a precursor for AAZTA-metal chelators used in MRI contrast agents .
Stability and Side Reactions
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity
Research indicates that compounds with a guanidine core, including 1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride, exhibit significant antimicrobial properties. In studies evaluating Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), guanidine derivatives demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli . -
Neurological Effects
Guanidino compounds have been studied for their effects on neurotransmitter responses. Specifically, it has been shown that guanidine can inhibit GABA and glycine responses in mouse spinal cord neurons, which may have implications for understanding neurological conditions associated with uremia . This inhibition suggests a potential role in developing treatments for neurological disorders where GABAergic signaling is disrupted. -
Drug Design and Development
The chemical structure of guanidine derivatives is being explored as a basis for designing novel antimicrobial agents. The guanylation reaction approach allows for the efficient synthesis of these compounds, which could lead to new therapeutic options for treating infections resistant to conventional antibiotics .
Case Study 1: Antimicrobial Efficacy
A study assessed various guanidine-core compounds for their antimicrobial properties using MIC and MBC tests. The results indicated that certain derivatives exhibited strong antibacterial activity against Staphylococcus aureus, while others were ineffective against Pseudomonas aeruginosa and E. coli . This highlights the need for further exploration of structure-activity relationships to enhance efficacy.
Case Study 2: Neurological Impact
In a study involving the application of guanidino compounds to mouse neurons, it was found that these compounds inhibited neurotransmitter responses in a dose-dependent manner. This research contributes to understanding how elevated levels of guanidino compounds in patients with renal insufficiency may affect neurological function .
Potential Future Directions
The versatility of this compound suggests several avenues for future research:
- Development of Novel Antibiotics : Given the rising antibiotic resistance, further studies could focus on optimizing guanidine derivatives to enhance their antibacterial properties.
- Neuropharmacology : Investigating the effects of this compound on various neurological conditions could lead to new therapeutic strategies.
- Synthesis Optimization : Research into more efficient synthetic pathways for guanidine compounds could facilitate the discovery of new derivatives with improved biological activities.
Mechanism of Action
The mechanism by which 1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The guanidine group is particularly important for binding to active sites of enzymes, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Structural and Functional Features
The compound is compared to four structurally related guanidine derivatives (Table 1):
Table 1: Comparative Analysis of Guanidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Salt Form | Applications/Notes |
|---|---|---|---|---|---|
| 1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride (Target) | C₈H₁₈Cl₂N₆* | ~293.18† | 4-methylpiperazine, methylidene-linked guanidine | Dihydrochloride | Likely research intermediate or drug precursor |
| Chlorhexidine dihydrochloride | C₂₂H₃₀Cl₂N₁₀ | 505.446 | Bis-biguanide, hexamethylene chain, chlorophenyl groups | Dihydrochloride | Broad-spectrum antiseptic (dental, surgical) |
| N-[4-(4-Acetylpiperazin-1-yl)phenyl]guanidine hydrochloride | C₁₃H₂₀ClN₅O | 297.79 | Acetylpiperazine, phenyl ring, guanidine | Hydrochloride | Pharmaceutical research (kinase inhibition studies) |
| 1-(4-Aminobutyl)guanidine dihydrochloride | C₅H₁₅Cl₂N₅ | 216.12 | Aminobutyl chain, simple guanidine | Dihydrochloride | Biochemical research (ion channel modulation) |
| Cimetidine Amide Dihydrochloride | C₁₀H₁₆Cl₂N₆S | 323.25 | Methylimidazole, sulphanyl ethyl chain | Dihydrochloride | Pharmaceutical impurity (related to H₂ antagonist cimetidine) |
*Hypothetical formula based on structural analysis; †Estimated using analogous compounds (e.g., ).
Key Differences and Implications
Core Functional Groups :
- The target compound ’s 4-methylpiperazine and methylidene-linked guanidine distinguish it from Chlorhexidine’s bis-biguanide architecture and Cimetidine’s imidazole-sulphanyl groups. Piperazine derivatives often exhibit enhanced water solubility and bioavailability compared to aromatic or alkyl-substituted analogs .
- Chlorhexidine ’s chlorophenyl groups confer potent antiseptic activity via membrane disruption, a mechanism absent in the target compound .
Salt Form and Solubility :
- All compounds except N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride are dihydrochloride salts, improving aqueous solubility for formulation. The acetylpiperazine analog’s single hydrochloride salt may reduce solubility compared to the target compound .
In contrast, 1-(4-aminobutyl)guanidine’s simpler structure limits its utility to basic ion channel studies .
Chlorhexidine’s well-documented toxicity profile includes mucosal irritation at high concentrations .
Biological Activity
1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride is a compound of interest due to its potential biological activities, particularly as a histamine receptor antagonist and in the context of anticonvulsant properties. This article delves into its pharmacological effects, synthesis, and relevant case studies.
- Molecular Formula : C₁₃H₁₈Cl₂N₄
- Molecular Weight : 257.16 g/mol
- CAS Number : 18413-36-0
Histamine Receptor Antagonism
This compound has been studied for its antagonistic activity against histamine H3 receptors. The compound exhibits significant binding affinity, making it a candidate for treating conditions related to histamine dysregulation.
Key Findings:
- Compounds derived from the guanidine structure demonstrated varying degrees of affinity towards the histamine H3 receptor. For instance, derivatives showed values ranging from 7.80 to 8.49, indicating potent receptor antagonism .
| Compound | pA2 Value | Affinity Type |
|---|---|---|
| 1a | 8.43 | High |
| 1b | 8.49 | High |
| 1d | 7.80 | Moderate |
Anticonvulsant Activity
In addition to its role as a histamine antagonist, this compound has been evaluated for anticonvulsant properties. Research indicates that derivatives with a piperazine ring exhibit strong anticonvulsant activity in various seizure models.
Case Study Overview:
- A study assessed several derivatives in the maximum electroshock (MES) seizure and pentetrazole (PTZ) seizure threshold tests.
- The most potent compounds had ED50 values ranging from 29 to 48 mg/kg, indicating their effectiveness in preventing seizures .
The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems. Specifically, it interacts with histamine receptors and may influence other neurotransmitter pathways, which could be crucial in managing conditions like epilepsy and anxiety disorders.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be modified to create various derivatives with enhanced biological activity. The presence of the piperazine moiety is critical for maintaining the desired pharmacological properties.
Synthesis Pathway:
- Start with piperazine derivatives.
- Introduce guanidine functionalities through standard coupling reactions.
- Optimize substituents on the aromatic ring to enhance receptor binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
